MGCD-265

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- c-Met: This receptor is involved in cell growth, survival, and motility. Abnormal c-Met signaling has been linked to various cancers, including lung, gastric, and liver cancers [].

- VEGFR2: This receptor plays a crucial role in angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making VEGFR2 a potential target for cancer therapy [].

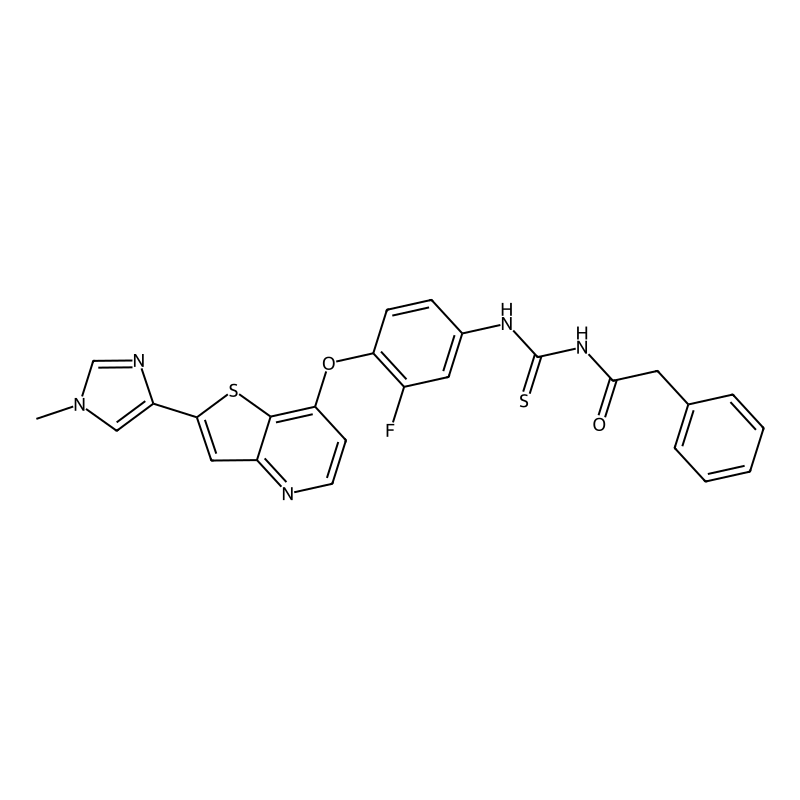

MGCD-265, also known as Glesatinib, is a small molecule inhibitor primarily targeting the c-Met receptor and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its chemical formula is C21H22ClN5O2S, and it has a CAS number of 875337-44-3. This compound is notable for its selectivity, exhibiting potent inhibitory activity against c-Met and VEGFR2 with IC50 values of approximately 0.029 µM and 0.01 µM, respectively . The compound has been developed for therapeutic applications, particularly in oncology, due to its role in inhibiting tumor growth and angiogenesis.

MGCD-265 functions as a type II inhibitor, meaning it binds to the inactive form of the c-Met receptor, preventing its activation by hepatocyte growth factor. This inhibition leads to a decrease in downstream signaling pathways that promote cell proliferation and survival. The mechanism of action involves the disruption of phosphorylation events critical for receptor activation and subsequent cellular responses . The compound also shows activity against other receptor tyrosine kinases (RTKs), including VEGFR1, VEGFR3, RON, and TIE-2, which are involved in angiogenesis and tumor progression .

The biological activity of MGCD-265 has been extensively studied in preclinical models. It has demonstrated efficacy in reducing tumor growth in various cancer types, including non-small cell lung cancer and gastric cancer. The compound's ability to inhibit both c-Met and VEGFR2 makes it a dual-action agent that not only targets tumor cells directly but also disrupts the blood supply to tumors by inhibiting angiogenesis . Clinical trials have shown promising results regarding its safety profile and therapeutic potential .

- Formation of the Core Structure: This step generally involves the reaction of aromatic amines with appropriate electrophiles to form the core heterocyclic structure.

- Introduction of Functional Groups: Various functional groups are introduced through nucleophilic substitutions or coupling reactions.

- Final Modifications: This may include chlorination or other modifications to achieve the desired pharmacological properties.

The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to standard organic synthesis methodologies .

MGCD-265 is primarily investigated for its applications in cancer therapy. Its dual inhibition of c-Met and VEGFR2 positions it as a potential treatment option for:

- Non-Small Cell Lung Cancer: Targeting tumors with aberrant c-Met signaling.

- Gastric Cancer: Inhibiting tumor growth and metastasis.

- Other Solid Tumors: Investigated in combination therapies to enhance efficacy.

Additionally, ongoing research explores its use in overcoming resistance to other targeted therapies .

Interaction studies have revealed that MGCD-265 can influence the pharmacokinetics of other drugs. For instance, it has been noted that co-administration with acetaminophen can increase serum concentrations of the latter, indicating potential drug-drug interactions that require careful monitoring during clinical use . Furthermore, studies have shown that MGCD-265 can modulate the effects of other therapeutic agents by altering signaling pathways involved in drug resistance mechanisms .

Several compounds exhibit similar mechanisms or target profiles as MGCD-265. Here are some notable examples:

| Compound Name | Target(s) | Unique Features |

|---|---|---|

| Glesatinib (MGCD-265) | c-Met, VEGFR1/2/3 | Dual inhibition; potent against multiple RTKs |

| Crizotinib | c-Met, ALK | First-in-class; primarily targets ALK |

| Cabozantinib | c-Met, VEGFR2 | Approved for medullary thyroid cancer; multi-targeted |

| Tivantinib | c-Met | Selective for c-Met; used in clinical trials |

| Foretinib | c-Met, VEGFR2 | Broad spectrum RTK inhibition |

MGCD-265 stands out due to its selective potency against both c-Met and VEGFR2 compared to others that may focus on a single target or have broader but less selective activity profiles. Its unique mechanism as a type II inhibitor also differentiates it from many first-generation inhibitors that primarily target active forms of receptors.

Total Synthesis Strategies

The development of synthetic methodologies for MGCD-265 has been guided by the need to construct its complex molecular architecture containing thieno[3,2-b]pyridine and thiourea functional groups. The compound's structure presents significant synthetic challenges that have led to the exploration of multiple strategic approaches [1] [2].

Synthetic Routes and Key Intermediates

The primary synthetic approach to MGCD-265 involves a multi-step strategy centered on thiourea formation and heteroaromatic ring construction. The synthesis typically begins with 4-fluorophenoxy intermediates that serve as crucial building blocks for subsequent transformations [2]. Key intermediates include benzisoselenazolone derivatives, which have been identified as important scaffolds for c-Met inhibitor development [2].

The thieno[3,2-b]pyridine core represents one of the most critical structural elements, requiring specialized synthetic methodologies for its construction. Research has demonstrated that compounds containing this heterocyclic system exhibit potent inhibition of MET phosphorylation with IC50 values in the nanomolar range [2]. The preparation of these intermediates involves careful control of reaction conditions to ensure proper regioselectivity and yield optimization.

Alternative synthetic pathways have been explored utilizing bromoacyl bromide intermediates, which enable efficient formation of the thiourea linkage through controlled cyclization reactions [3]. These approaches have shown yields ranging from 35-60%, depending on the specific reaction conditions and substrate modifications employed [2].

| Synthetic Route | Key Intermediates | Yield Range (%) | Key Advantages |

|---|---|---|---|

| Thiourea Formation Route | 4-Fluorophenoxy derivatives, Thiourea precursors | 45-60 | Direct access to bioactive motif |

| Thieno[3,2-b]pyridine Construction | Bromoacyl bromide intermediates | 35-40 | Efficient heteroaromatic formation |

| Convergent Assembly | Fragment-based precursors | 50-75 | Modular approach for analogs |

Critical Reaction Steps and Mechanisms

The synthesis of MGCD-265 involves several critical reaction steps that determine the overall success of the synthetic strategy. The thiourea cyclization represents one of the most mechanistically complex transformations, proceeding through a stepwise process involving N-acylation followed by S-alkylation [3].

Detailed mechanistic studies have revealed that the cyclization of functionalized thioureas with bromoacyl bromides occurs through a controlled sequence. The initial N-acylation step is followed by intramolecular S-alkylation, leading to the formation of iminothiozolidinone intermediates [3]. Temperature control plays a crucial role in determining the product distribution, with reactions conducted at -78°C showing different selectivity patterns compared to room temperature conditions [3].

The reaction mechanism is influenced by hydrogen bonding interactions between the substrate and solvent. In tetrahydrofuran (THF), hydrogen bonding can shield specific nitrogen centers, affecting the regioselectivity of the cyclization process. This solvent effect is not observed in dichloromethane (CH2Cl2), highlighting the importance of solvent selection in optimizing reaction outcomes [3].

Critical reaction parameters include:

- Temperature Range: -78°C to room temperature for optimal selectivity control

- Solvent Effects: THF vs CH2Cl2 selection based on hydrogen bonding requirements

- Reaction Time: 5-24 hours depending on substrate reactivity

- Purification Methods: Silica gel chromatography with 5% methanol in dichloromethane [3]

Alternative Synthetic Pathways

Alternative synthetic methodologies have been developed to address limitations in traditional approaches and improve overall process efficiency. Microwave-assisted synthesis has emerged as a valuable tool for accelerating thiourea formation reactions [4]. These methods enable rapid synthesis under solvent-free conditions, providing enhanced reaction rates and improved yields ranging from 60-90% [4].

Convergent synthesis strategies have been employed to enable modular assembly of the MGCD-265 framework. These approaches utilize pre-formed fragments that can be coupled through cross-coupling reactions, allowing for systematic exploration of structure-activity relationships and efficient preparation of analogs [2].

Green chemistry approaches have gained prominence, including the use of solid supports and environmentally benign reaction conditions. Magnesium oxide (MgO) has been successfully employed as a basic solid support for solvent-free synthesis of thiourea derivatives, demonstrating the feasibility of sustainable synthetic methodologies [4].

Process Development Considerations

The transition from laboratory-scale synthesis to commercial manufacturing requires comprehensive process development optimization. Critical considerations include scale-up viability, process validation requirements, and regulatory compliance standards [5].

Process optimization efforts have focused on identifying the most efficient synthetic route that balances yield, purity, and economic factors. Manufacturing gap analysis has revealed key areas requiring attention, including reaction temperature control, solvent recovery systems, and waste minimization strategies [5].

Quality control measures are essential throughout the process development cycle. Analytical method validation ensures consistent product quality, with purity specifications typically requiring ≥98% purity for pharmaceutical applications [2]. Process validation activities include risk assessment, critical parameter identification, and demonstration of process robustness across multiple batches [5].

| Process Parameter | Specification | Control Strategy |

|---|---|---|

| Reaction Temperature | -78°C to RT | Automated temperature control systems |

| Product Purity | ≥98% | In-process analytical monitoring |

| Yield Efficiency | >70% | Optimized reaction conditions |

| Solvent Recovery | >90% | Distillation and recycling protocols |

Formulation Chemistry

Salt Formation Chemistry

The development of pharmaceutically acceptable salt forms of MGCD-265 has been crucial for optimizing its bioavailability and manufacturing properties. Multiple salt formulations have been investigated, including glycolate salt forms in various physical states [6].

The glycolate salt was initially developed as the primary clinical formulation, available in capsule, unmicronized, and micronized forms. However, clinical evaluation revealed suboptimal drug exposure with these formulations, necessitating the development of alternative approaches [6]. The micronized form showed improved dissolution kinetics compared to the unmicronized version, but still did not achieve the desired bioavailability targets [6].

Free-base formulations were subsequently explored to overcome the limitations of salt forms. The free-base suspension (FBS) capsule formulation demonstrated significantly enhanced drug exposure, with a maximum tolerated dose (MTD) of 1050 mg twice daily established in clinical trials [6]. This improvement was attributed to better dissolution characteristics and optimized pharmacokinetic properties.

Crystal Engineering Approaches

Crystal engineering strategies have played a crucial role in optimizing the solid-state properties of MGCD-265 formulations. The spray-dried dispersion (SDD) tablet represents the most advanced formulation, incorporating principles of crystal engineering to achieve optimal manufacturing and bioavailability characteristics [6].

The SDD formulation development involved systematic evaluation of crystallization conditions, particle size distribution, and dissolution behavior. This approach resulted in an MTD of 750 mg twice daily, which was selected as the preferred clinical formulation based on superior safety, efficacy, and pharmacokinetic profiles [6].

Polymorphism considerations are essential in crystal engineering approaches, as different crystal forms can exhibit varying solubility, stability, and bioavailability properties [7]. Control of crystallization conditions, including temperature, solvent selection, and nucleation parameters, enables optimization of the desired crystal form while minimizing formation of less favorable polymorphs [7].

| Formulation Type | Maximum Tolerated Dose | Key Advantages | Clinical Status |

|---|---|---|---|

| Glycolate Salt (Capsule) | Limited by poor exposure | Initial development | Discontinued |

| Free-Base Suspension | 1050 mg twice daily | Enhanced exposure | Phase I/II studies |

| Spray-Dried Dispersion | 750 mg twice daily | Optimal properties | Preferred formulation |

The comprehensive evaluation of formulation approaches has demonstrated that crystal engineering and salt formation strategies are critical for successful pharmaceutical development of complex molecules like MGCD-265. The evolution from glycolate salt to spray-dried dispersion formulations represents a systematic approach to overcoming bioavailability challenges through rational formulation design [6].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant